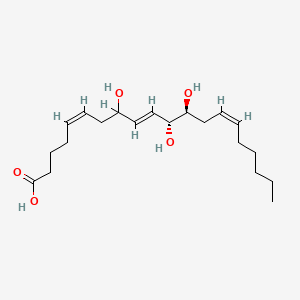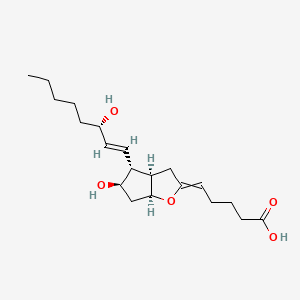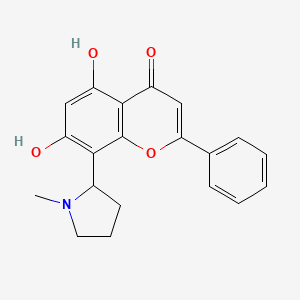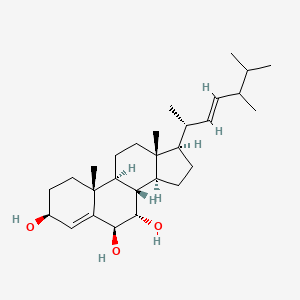
Trioxilin A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioxilin a3, also known as 8, 11, 12-teta, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, trioxilin A3 is considered to be an eicosanoid lipid molecule. Trioxilin a3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxilin a3 has been primarily detected in urine. Within the cell, trioxilin A3 is primarily located in the membrane (predicted from logP) and cytoplasm. Trioxilin a3 can be biosynthesized from (5Z, 9E, 14Z)-icosa-5, 9, 14-trienoic acid.
Trioxilin A3 is a trioxilin having (5Z,9E,14Z) double bond configuration; and 8-, (11R)- and (12S)-hydroxy substituents. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of a trioxilin A3(1-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Trioxilin A3 has been a subject of interest in the field of organic synthesis. Studies have demonstrated the total synthesis of trioxilins, including the (8,11,12)-A3 type, which are derivatives of the TrXB3 type. This synthesis involves key steps like the allylic rearrangement under specific reaction conditions (Lapitskaya et al., 2004).
Biological Implications in Human Health
- A study on mutations in a new cytochrome P450 gene related to lamellar ichthyosis type 3 revealed that this gene encodes a protein which can catalyze the 20-hydroxylation of trioxilin A3. This suggests that trioxilin A3 may play a role in skin hydration and potentially in other forms of autosomal recessive congenital ichthyosis (ARCI) (Lefévre et al., 2006).
Involvement in Lipid Signaling and Physiological Processes
- Trioxilin A3 is involved in lipid signaling, playing a role in various physiological processes. For example, mammalian soluble epoxide hydrolase, identified as a hepoxilin hydrolase, can degrade hepoxilins to trioxilins. This indicates the importance of trioxilin A3 in processes like inflammation and skin barrier function (Cronin et al., 2011).
Role in Anti-inflammatory Properties
- A new trioxilin isolated from the dinoflagellate Oxyrrhis marina demonstrated significant anti-inflammatory properties. This finding suggests that trioxilins could be potential candidates for developing new anti-inflammatory drugs (Yoon et al., 2017).
Trioxilins in Microbial Enzyme Biotransformation
- Research has shown the biotransformation of polyunsaturated fatty acids into hepoxilins and trioxilins by microbial enzymes. This could facilitate the development of new drugs based on lipid mediators, highlighting the therapeutic potential of trioxilins (An et al., 2018).
Impact on Marine Organisms
- In marine biology, studies have investigated the potential roles of trioxilins in processes like egg hatching and larval settlement in barnacles. Such research sheds light on the biological functions of trioxilins in different species and ecosystems (Vogan et al., 2003).
Eigenschaften
CAS-Nummer |
68860-46-8 |
|---|---|
Produktname |
Trioxilin A3 |
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(5Z,9E,11R,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
InChI-Schlüssel |
WPLPEZUSILBTGP-CIQDQOFUSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@@H]([C@@H](/C=C/C(C/C=C\CCCC(=O)O)O)O)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
8,11,12-TETA 8,11,12-trihydroxy-5,9,14-eicosatrienoic acid trioxilin A3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)




